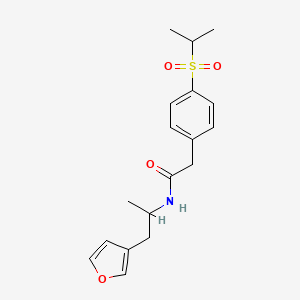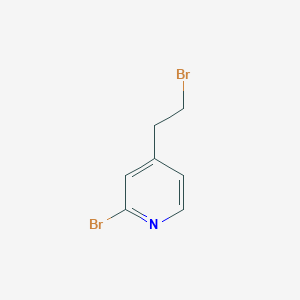
2-Bromo-4-(2-bromoethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2-bromoethyl)pyridine: is an organic compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms attached to the pyridine ring and an ethyl group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 2-Bromo-4-(2-bromoethyl)pyridine typically begins with 2-bromopyridine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-4-(2-bromoethyl)pyridine undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, including pyridine N-oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of 2-ethyl-4-bromopyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides and other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives such as 2-ethyl-4-bromopyridine.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2-Bromo-4-(2-bromoethyl)pyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Synthesis: It serves as a precursor for the synthesis of ligands used in coordination chemistry.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Biochemical Studies: It is used in biochemical studies to investigate the interactions of pyridine derivatives with biological targets.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-Bromopyridine: A simpler derivative with one bromine atom, used as a building block in organic synthesis.
4-Bromomethylpyridine: Another derivative with a bromomethyl group, used in similar applications.
Uniqueness:
Dual Bromine Substitution: The presence of two bromine atoms in 2-Bromo-4-(2-bromoethyl)pyridine makes it more reactive and versatile in chemical reactions compared to its simpler counterparts.
Ethyl Group: The ethyl group provides additional sites for chemical modification, enhancing its utility in synthesis.
Properties
IUPAC Name |
2-bromo-4-(2-bromoethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRDOVNZORAWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
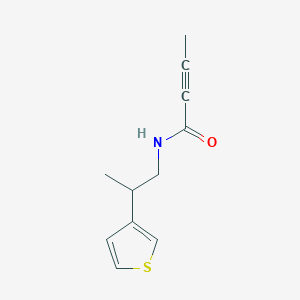
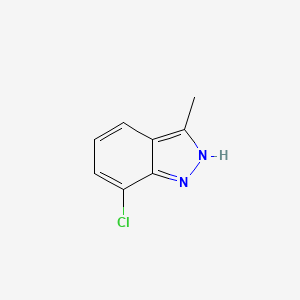
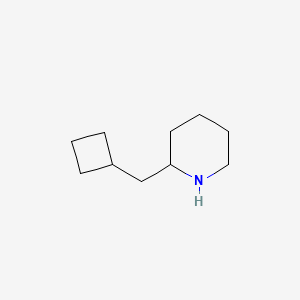
![1,3-bis[2-(methylsulfanyl)ethyl]urea](/img/structure/B2460025.png)

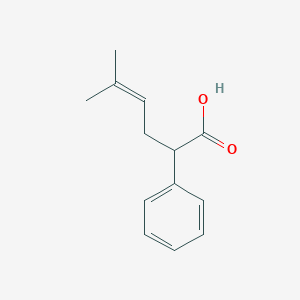
![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one](/img/structure/B2460030.png)
![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2460032.png)
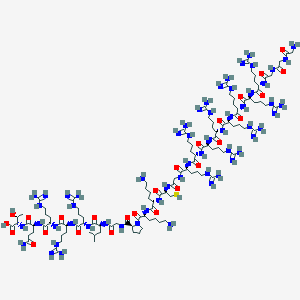
![3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2460035.png)
![1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2460038.png)


